

# Modern biological synthesis pathways for retinol production

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An In-depth Technical Guide to Modern Biological Synthesis Pathways for Retinol Production

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

Retinol, the primary active form of vitamin A, is an essential fat-soluble vitamin critical for a range of physiological functions, including vision, immune response, cellular differentiation, and growth.[1] Its derivatives, collectively known as retinoids, are widely utilized in the pharmaceutical, cosmetic, and food industries.[2][3] Historically, the commercial production of retinol has been dominated by chemical synthesis, often relying on petroleum-derived substrates and processes that are economically and environmentally challenging.[4][5]

Recent advancements in synthetic biology and metabolic engineering have paved the way for sustainable and efficient microbial production of retinol and other retinoids.[6][7] By harnessing the metabolic machinery of microorganisms like *Escherichia coli* and *Saccharomyces cerevisiae*, researchers can construct novel biosynthetic pathways to convert simple carbon sources into high-value retinoids.[8][9] These biological platforms offer numerous advantages, including the use of renewable feedstocks, milder reaction conditions, and greater control over product specificity.[1]

This technical guide provides a comprehensive overview of the modern biological synthesis pathways for retinol production. It details the core metabolic routes, key enzymatic players, and advanced metabolic engineering strategies that have been successfully implemented in

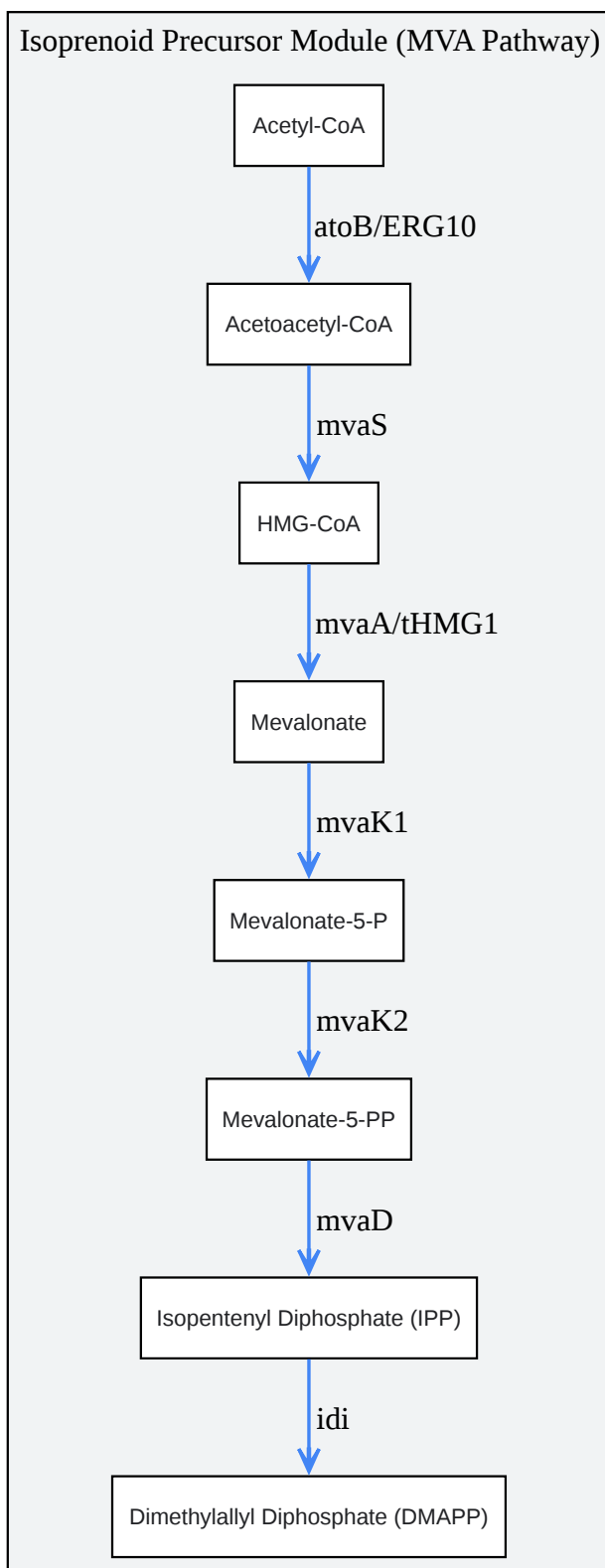
microbial cell factories. The guide summarizes key quantitative data, outlines experimental methodologies, and presents visual diagrams of the engineered pathways to serve as a resource for professionals in the field.

## Core Biosynthetic Pathway to Retinol

The de novo biosynthesis of retinol in engineered microbes is a multi-step process that begins with central carbon metabolism. The overall strategy involves directing metabolic flux towards the synthesis of the C20 carotenoid precursor,  $\beta$ -carotene, which is then enzymatically cleaved to yield retinal, and finally reduced to retinol. The pathway can be divided into three main modules: the Isoprenoid Precursor Module, the  $\beta$ -Carotene Biosynthesis Module, and the Retinoid Synthesis Module.

### Isoprenoid Precursor Module (Mevalonate Pathway)

The universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in eukaryotes like *S. cerevisiae* or the methylerythritol phosphate (MEP) pathway in bacteria like *E. coli*.<sup>[3][10]</sup> For high-yield production of terpenoids, the MVA pathway is often heterologously expressed in *E. coli* as it is generally considered more efficient for this purpose.<sup>[3][9]</sup> The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.<sup>[10]</sup>



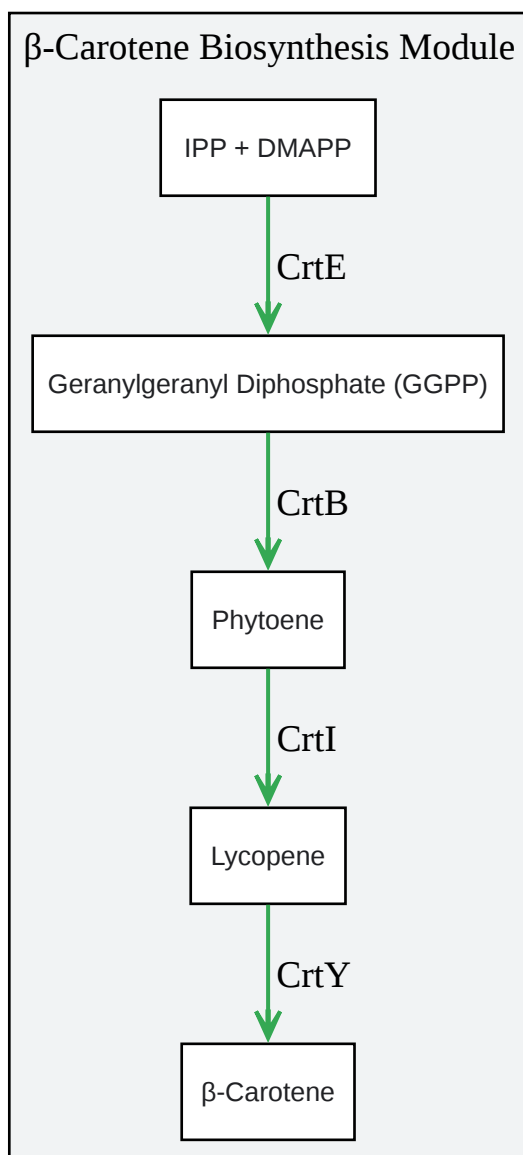
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Caption: The Mevalonate (MVA) pathway for IPP and DMAPP synthesis.

## β-Carotene Biosynthesis Module

IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor for carotenoid synthesis. A series of three key enzymes then converts GGPP to β-carotene.<sup>[11]</sup>

- Geranylgeranyl diphosphate synthase (CrtE or GGPPS): Synthesizes GGPP from one molecule of DMAPP and three molecules of IPP.<sup>[12]</sup>
- Phytoene synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene.<sup>[12]</sup>
- Phytoene desaturase (CrtI): Introduces four double bonds into phytoene to produce lycopene.<sup>[12]</sup>
- Lycopene cyclase (CrtY or CrtYB): Catalyzes the cyclization of both ends of lycopene to form β-carotene.<sup>[11][12]</sup>



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Caption: The biosynthetic pathway from isoprenoid precursors to β-carotene.

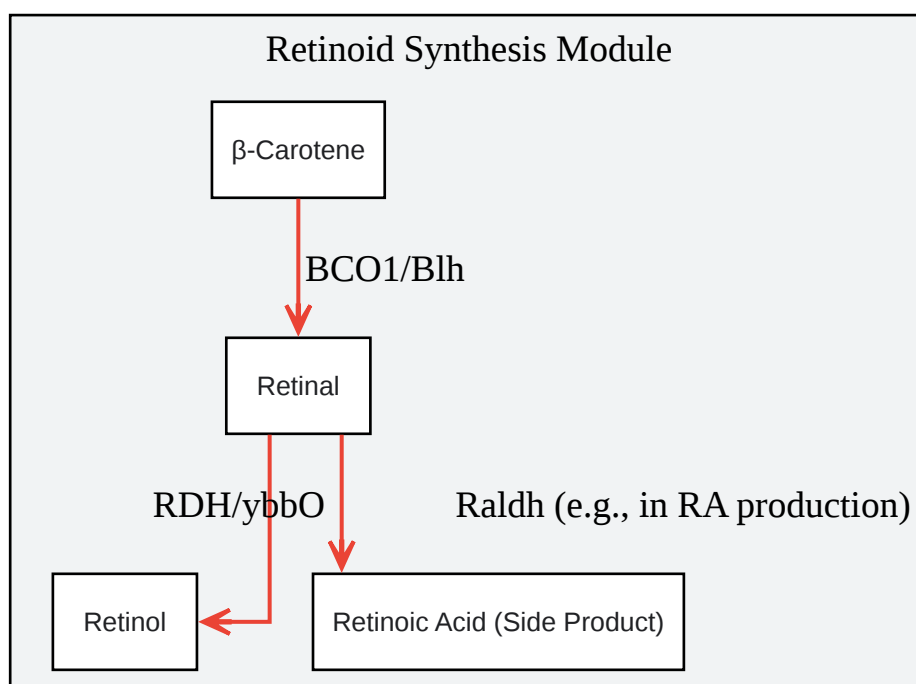
## Retinoid Synthesis Module

The final module involves the conversion of β-carotene into retinol. This is a two-step enzymatic process.

- β-carotene 15,15'-oxygenase (BCO1 or Blh): This crucial enzyme symmetrically cleaves one molecule of β-carotene at the central double bond to produce two molecules of retinal

(retinaldehyde).[13][14] This is considered the predominant mechanism for retinoid formation.[13]

- Retinol Dehydrogenase (RDH) / Aldehyde Reductase: Retinal is then reduced to retinol. Various native and heterologous enzymes can perform this step, such as the *E. coli* oxidoreductase encoded by the *ybbO* gene or human retinol dehydrogenases like RDH12.[2][15][16]



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Caption: The final enzymatic steps converting β-carotene to retinol.

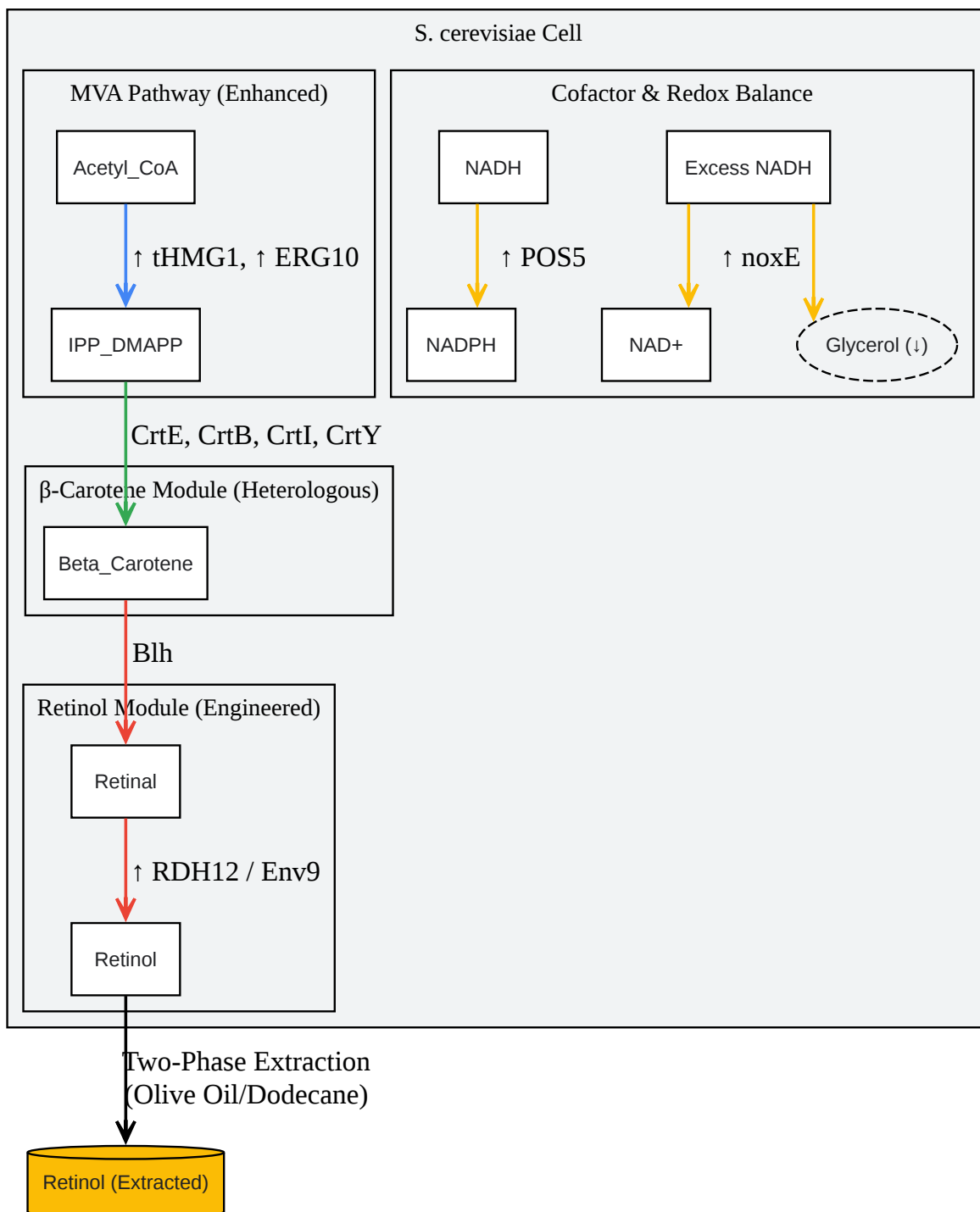
## Metabolic Engineering of *Saccharomyces cerevisiae*

*S. cerevisiae* is a preferred host for retinol production due to its GRAS (Generally Regarded as Safe) status and its native MVA pathway.[8] Engineering efforts have focused on enhancing precursor supply, optimizing the expression of heterologous pathway genes, and mitigating pathway bottlenecks.

Key Engineering Strategies:

- **Enhancing Precursor Supply:** Overexpression of key genes in the MVA pathway, such as truncated HMG-CoA reductase (tHMG1) and acetyl-CoA acetyltransferase (ERG10), has been shown to increase the pool of IPP and boost retinoid production.[8]
- **Balancing Redox Cofactors:** The conversion of retinal to retinol is a reduction reaction often requiring NADPH. Overexpression of NADH kinase (POS5) can increase the supply of NADPH, thereby improving retinol synthesis.[17] To resolve redox imbalances that can lead to byproducts like glycerol, a water-forming NADH oxidase (noxE) from *Lactococcus lactis* has been introduced, resulting in higher retinol yields.[2]
- **Screening and Expressing Efficient Enzymes:** The choice of retinol dehydrogenase is critical for selective retinol production. While some native enzymes can convert retinal to retinol, they are often inefficient.[16] Expressing human retinol dehydrogenase 12 (RDH12) was found to selectively produce retinol with negligible retinal byproduct, achieving a titer of 123.1 mg/L.[2][17]
- **Two-Phase Fermentation:** Retinol is a lipophilic and relatively unstable compound.[2] A two-phase extraction fermentation, using an organic solvent overlay like dodecane or olive oil, can sequester the product in situ, preventing degradation and alleviating product toxicity, leading to dramatically increased titers.[1][4][18] Using this strategy, a final titer of 1.2 g/L was achieved in shake flasks.[1][18]

Engineering *S. cerevisiae* for Retinol Production



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Caption: Metabolic engineering strategies in *S. cerevisiae* for retinol production.



## Metabolic Engineering of Escherichia coli

*E. coli* is another popular host for producing retinoids due to its rapid growth and well-established genetic tools.[8][11] Engineering strategies in *E. coli* often involve introducing the entire pathway, from the MVA module to the final retinoid synthesis steps.

### Key Engineering Strategies:

- **Heterologous Pathway Expression:** The complete pathway, including the MVA pathway for IPP/DMAPP, the carotenoid pathway (CrtE, CrtB, CrtI, CrtY), and the retinoid synthesis genes (Blh and a reductase), is expressed heterologously.[3][9]
- **Enzyme Selection:** The  $\beta$ -carotene cleavage enzyme is critical. A synthetic retinoid synthesis protein (SR), based on a homolog (Blh) from uncultured marine bacteria, showed high activity in *E. coli*. [3][9]
- **Modulating Native Enzymes:** *E. coli* possesses native promiscuous enzymes that can affect retinoid composition. The oxidoreductase encoded by ybbO was found to convert retinal to retinol.[15] Overexpression of ybbO increased the proportion of retinol in the final product mix.[15] Conversely, for producing retinoic acid, deletion of ybbO was beneficial as it prevented the reduction of the retinal precursor to retinol, increasing the final retinoic acid titer by 2.4-fold.[11][19]
- **Removal of Side Reactions:** It was discovered that the chloramphenicol acetyltransferase (cat) gene, often used as a plasmid resistance marker, could convert retinol to retinyl acetate.[15] Removing this gene was crucial for increasing the purity of the desired retinol product.[15]
- **Two-Phase Culture System:** Similar to yeast, a two-phase culture with a dodecane overlay has been instrumental in improving total retinoid production in *E. coli*, achieving titers as high as 136 mg/L by preventing product degradation and toxicity.[3][9]

## Quantitative Data Summary

The following tables summarize the retinol and retinoid production titers achieved in various metabolic engineering studies.

Table 1: Retinol and Retinoid Production in Engineered *S. cerevisiae*

Strain Engineering Strategy	Carbon Source	Fermentation Method	Titer (mg/L)	Reference
Expression of human RDH12	Xylose	Shake Flask	123.1 (Retinol)	<a href="#">[17]</a>
Expression of human RDH12 and NADH oxidase (noxE)	Xylose	Shake Flask	~160 (Retinol, 30% higher yield)	<a href="#">[2]</a>
Introduction of $\beta$ -carotene pathway and BCMO	Xylose	Fed-batch with dodecane extraction	3350 (2094 Retinal, 1256 Retinol)	<a href="#">[4]</a>
Modular optimization, transporter engineering, RDH screening	Glucose	Shake Flask with olive oil extraction	1200 (Retinol)	<a href="#">[1]</a> <a href="#">[18]</a>
Enhanced precursor/NADP H, co-expression of Env9 and E. coli ybbO	Glucose	Bi-phasic fermentation	143.2 (Retinol)	<a href="#">[20]</a>
Pdc-deficient strain, overexpression of ERG10 and tHMG1	Glucose	Two-phase extraction with dodecane	117.4 (Retinal)	<a href="#">[8]</a>
Engineered <i>Yarrowia lipolytica</i>	Glucose	Fed-batch fermentation	5890 (Retinol)	<a href="#">[21]</a>

Table 2: Retinoid Production in Engineered E. coli

Strain Engineering Strategy	Fermentation Method	Titer (mg/L)	Reference
Exogenous MVA pathway, synthetic Blh gene	Two-phase culture with dodecane	136 (Total: 67 Retinal, 54 Retinol, 15 Retinyl Acetate)	<a href="#">[3]</a> <a href="#">[9]</a>
Overexpression of ybbO, removal of cat gene	Shake Flask	Not specified (composition shifted to higher retinol %)	<a href="#">[15]</a>
Deletion of ybbO, expression of Blh and raldh	Bioreactor Batch Culture	8.20 (Retinoic Acid)	<a href="#">[11]</a>
Systematic engineering of MVA and central carbon metabolism	4-L Bioreactor	245.73 (Retinal)	<a href="#">[22]</a>
Reconstruction of retinyl palmitate pathway	Fed-batch fermentation	69.96 (Retinyl Palmitate)	<a href="#">[23]</a>

Table 3: Key Enzymes in Microbial Retinol Biosynthesis

Enzyme	Gene(s)	Function	Source Organism(s) for Heterologous Expression
HMG-CoA Reductase	mvaA / tHMG1	Rate-limiting step in MVA pathway	Saccharomyces cerevisiae
GGPP Synthase	CrtE	Synthesizes GGPP	Pantoea agglomerans, Taxus x media
Phytoene Synthase	CrtB	Synthesizes phytoene from GGPP	Pantoea agglomerans
Phytoene Desaturase	CrtI	Converts phytoene to lycopene	Pantoea agglomerans, Blakeslea trispora
Lycopene Cyclase	CrtY / CrtYB	Converts lycopene to $\beta$ -carotene	Pantoea agglomerans, Xanthophyllomyces dendrorhous
$\beta$ -Carotene Oxygenase	BCO1 / Blh	Cleaves $\beta$ -carotene to retinal	Uncultured marine bacteria, Salinibacter ruber
Retinol Dehydrogenase	RDH12	Reduces retinal to retinol	Homo sapiens
Retinol Dehydrogenase	ybbO	Reduces retinal to retinol	Escherichia coli
Retinol Dehydrogenase	Env9	Reduces retinal to retinol	Saccharomyces cerevisiae
NADH Oxidase	noxE	Balances redox by oxidizing NADH	Lactococcus lactis

## Experimental Protocols

The following provides a generalized methodology for the construction and evaluation of a retinol-producing microbial strain, based on protocols described in the cited literature.[\[1\]](#)[\[3\]](#)[\[4\]](#)  
[\[11\]](#)

## Strain Construction and Gene Expression

- **Gene Sourcing and Codon Optimization:** Genes for the heterologous pathway (e.g., CrtE, CrtB, CrtI, CrtY from *Pantoea agglomerans*; Blh from *Salinibacter ruber*; RDH12 from *Homo sapiens*) are identified. The DNA sequences are codon-optimized for expression in the target host (*S. cerevisiae* or *E. coli*).
- **Plasmid Assembly:** Genes are synthesized and cloned into suitable expression vectors (e.g., high-copy plasmids like pRS426 for yeast or pET vectors for *E. coli*). Genes are typically placed under the control of strong, inducible (e.g., GAL1, T7) or constitutive (e.g., TEF1, GPD) promoters. Multiple genes can be assembled into a single plasmid using techniques like Gibson assembly or yeast homologous recombination.
- **Host Transformation:** The assembled plasmids are transformed into the host strain using standard protocols (e.g., lithium acetate method for *S. cerevisiae*, heat shock for *E. coli*). Transformants are selected on appropriate antibiotic or auxotrophic marker-based media.
- **Genomic Integration/Deletion:** For stable expression or gene knockout, constructs are integrated into the host chromosome using CRISPR-Cas9 or homologous recombination. For gene deletions (e.g., ybbO in *E. coli*), a gene disruption cassette is used to replace the target gene.[\[11\]](#)

## Cultivation and Fermentation

- **Seed Culture:** A single colony of the engineered strain is inoculated into a small volume of appropriate seed medium (e.g., YPD for yeast, LB for *E. coli*) and grown overnight at 30°C (*S. cerevisiae*) or 37°C (*E. coli*) with shaking.
- **Main Culture:** The seed culture is used to inoculate the main production culture in a defined fermentation medium (e.g., synthetic complete medium for yeast, M9 minimal medium for *E. coli*) containing a primary carbon source like glucose, glycerol, or xylose.[\[2\]](#)[\[4\]](#)

- **Induction:** If using inducible promoters, the expression of pathway genes is initiated by adding the appropriate inducer (e.g., galactose, IPTG) when the culture reaches a specific optical density (e.g., OD<sub>600</sub> of 0.6-0.8).
- **Two-Phase Extraction:** For in situ product recovery, a sterile organic solvent layer (e.g., 20% v/v dodecane or olive oil) is added to the culture medium at the time of inoculation or induction.<sup>[1][4]</sup>
- **Bioreactor Fermentation:** For higher yields, fed-batch fermentation is performed in a controlled bioreactor. Key parameters like temperature, pH, and dissolved oxygen (DO) are maintained at optimal levels (e.g., 30°C, pH 5.0 for yeast; 37°C, pH 7.0, 50% DO for *E. coli*).<sup>[11]</sup> A concentrated feed of the carbon source is supplied to maintain growth and production over an extended period (e.g., 72-120 hours).

## Metabolite Extraction and Analysis

- **Sample Collection:** Culture samples are collected at various time points. If a two-phase system is used, the organic layer is separated by centrifugation. For intracellular analysis, cells are harvested by centrifugation.
- **Extraction:** Retinoids are extracted from the organic phase, culture supernatant, or cell pellets. A common method involves mixing the sample with an organic solvent like acetone or a hexane/isopropanol mixture, vortexing vigorously, and then collecting the organic supernatant after centrifugation.
- **Quantification:** The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC).
  - **Column:** A C18 reverse-phase column is typically used.
  - **Mobile Phase:** An isocratic or gradient mobile phase of solvents like acetonitrile, methanol, and water is used for separation.
  - **Detection:** Retinol, retinal, and other retinoids are detected using a UV/Vis or Diode Array Detector (DAD) at a specific wavelength (typically 325 nm for retinol).

- Standard Curve: Concentrations are calculated by comparing peak areas to a standard curve generated from pure analytical standards of retinol and retinal.

Caption: A generalized experimental workflow for microbial retinol production.

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